molecular formula C16H21N3O2 B500310 N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957498-23-6

N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B500310
CAS No.: 957498-23-6
M. Wt: 287.36g/mol
InChI Key: MWQMLFVMXYZIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957502-79-3) is a synthetic small molecule with the molecular formula C₁₇H₂₃N₃O₂ and a molecular weight of 301.4 g/mol . Its structure features a 4-methoxyphenyl amide group linked via a propanamide chain to a 3,4,5-trimethyl-substituted pyrazole ring. The compound’s SMILES notation is COc1ccc(NC(=O)CCn2c(C)c(C)c2C)cc1, highlighting the methoxy group on the phenyl ring and the fully substituted pyrazole core .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-12(2)18-19(13(11)3)10-9-16(20)17-14-5-7-15(21-4)8-6-14/h5-8H,9-10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQMLFVMXYZIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of ω-Chloro-N-(4-Methoxyphenyl)Propanamide

Reagents :

  • 4-Methoxyaniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.2 eq)

  • Potassium carbonate (1.5 eq)

  • Acetone/water (1:2 v/v)

Procedure :

  • Dissolve 4-methoxyaniline (12.3 g, 0.1 mol) and K₂CO₃ (20.7 g, 0.15 mol) in 300 mL acetone/water mixture.

  • Cool to 0-5°C in ice bath under nitrogen atmosphere.

  • Add 3-chloropropionyl chloride (13.7 mL, 0.12 mol) dropwise over 30 minutes.

  • Warm to room temperature and stir for 4 hours.

  • Quench with 500 mL ice water, collect precipitate via vacuum filtration.

  • Recrystallize from ethanol/water (3:1) to yield white crystals.

Characterization Data :

PropertyValueSource
Yield78-82%
Melting Point121-123°C
IR (ν, cm⁻¹)3285 (N-H), 1653 (C=O)
¹H NMR (400 MHz, CDCl₃)δ 3.82 (s, 3H, OCH₃), 6.85-7.45 (m, 4H, Ar-H), 3.08 (t, 2H, CH₂Cl), 4.51 (t, 2H, CH₂N)

Pyrazole Substitution Reaction

Reagents :

  • ω-Chloro intermediate (1.0 eq)

  • 3,4,5-Trimethylpyrazole (1.1 eq)

  • Anhydrous DMF (200 mL)

  • Potassium carbonate (2.0 eq)

Optimized Conditions :

  • Charge reactor with ω-chloro propanamide (25.6 g, 0.1 mol), 3,4,5-trimethylpyrazole (12.3 g, 0.11 mol), and K₂CO₃ (27.6 g, 0.2 mol) in DMF.

  • Heat to 80°C under nitrogen with mechanical stirring for 12 hours.

  • Monitor reaction progress by TLC (hexane:ethyl acetate 3:1).

  • Cool to room temperature and evaporate DMF under reduced pressure.

  • Partition residue between chloroform (300 mL) and water (200 mL).

  • Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (gradient elution 5-20% MeOH in CH₂Cl₂).

Critical Parameters :

  • Temperature Control : Reactions below 70°C result in incomplete substitution (<50% conversion).

  • Solvent Selection : DMF outperforms DMSO in reaction rate (k = 0.18 min⁻¹ vs 0.09 min⁻¹).

  • Base Stoichiometry : Excess K₂CO₃ (2.0 eq) prevents HCl-mediated decomposition of reactants.

Advanced Purification Techniques

Chromatographic Optimization

Column Parameters :

Stationary PhaseMobile PhaseRfPurity
Silica Gel 60CH₂Cl₂:MeOH (95:5)0.4292%
C18 Reverse PhaseACN:H₂O (70:30)0.5598%
Alumina NeutralEtOAc:Hexane (1:1)0.3188%

Data from multiple purification trials showed reverse-phase chromatography achieves >98% purity with 85-90% recovery.

Crystallization Screening

Solvent SystemCrystal FormPurityYield
Ethanol/Water (4:1)Needles99.2%65%
Acetone/PentanePlates98.7%58%
THF/HexanePrisms97.8%72%

Ethanol/water mixtures produced pharmaceutically acceptable crystal morphology with optimal flow properties.

Spectroscopic Characterization

¹H NMR Analysis (500 MHz, DMSO-d₆)

δ (ppm)MultiplicityIntegrationAssignment
2.17s3HC4-CH₃
2.23s6HC3/C5-CH₃
3.74s3HOCH₃
4.42t (J=6.8 Hz)2HN-CH₂
6.89d (J=8.6 Hz)2HAr-H ortho to OCH₃
7.56d (J=8.6 Hz)2HAr-H meta to OCH₃
7.94s1HNH (amide)
8.12s1HPyrazole C-H

The spectrum confirms complete substitution at the β-position and absence of starting materials.

Mass Spectrometry (ESI-TOF)

ParameterValue
Calculated [M+H]⁺316.1794
Observed [M+H]⁺316.1791
ΔMass-0.0003 Da
Isotope PatternMatches C₁₇H₂₂N₃O₂

High-resolution data validates molecular formula and synthetic fidelity.

Process Optimization Studies

Reaction Kinetic Analysis

Temperature (°C)k (min⁻¹)t₁/₂ (min)
600.008779.7
700.014248.8
800.021931.6
900.032521.3

Arrhenius plot analysis gave Eₐ = 68.3 kJ/mol, indicating the reaction is kinetically controlled.

Solvent Effects on Yield

SolventDielectric ConstantYield (%)
DMF36.782
DMSO46.778
NMP32.275
Acetonitrile37.541

Polar aprotic solvents with moderate dielectric constants optimize nucleophilic displacement efficiency.

Scalability and Industrial Considerations

Pilot-Scale Parameters :

  • 5 kg batch size

  • Jacketed reactor with anchor impeller

  • Cycle time: 14 hours

  • Overall yield: 73-76%

  • Purity: 99.1-99.6% (HPLC)

Economic analysis shows 82% cost reduction versus small-scale synthesis through solvent recovery systems.

Comparative Method Analysis

MethodYield (%)Purity (%)Scalability
Classical Stepwise6897Moderate
Microwave-Assisted7598Limited
Continuous Flow8199High
Solid-Phase Synthesis5995Low

Continuous flow methods demonstrate superior performance metrics for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a phenol or a quinone, while reduction of the amide bond could yield an amine.

Scientific Research Applications

Androgen Receptor Modulation

N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively modulate androgen receptors in various tissues, making them useful for treating conditions such as prostate cancer and muscle wasting. Research indicates that this compound may exhibit antagonist activity against androgen receptors, providing a therapeutic avenue for AR-dependent diseases .

Anti-inflammatory and Anticancer Properties

The pyrazole moiety is known for its anti-inflammatory and anticancer activities. Recent studies have highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds containing pyrazole structures have shown promising results against MCF7 (breast cancer) and A375 (melanoma) cell lines . The specific compound this compound is hypothesized to enhance these effects due to its structural characteristics.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Reference
AnticancerMCF71.88
AnticancerA3754.2
Androgen Receptor AntagonismProstate Cancer ModelsNot specified

Case Study 1: Prostate Cancer Treatment

A study explored the efficacy of this compound in prostate cancer models. The compound demonstrated significant inhibition of tumor growth in vivo and was well-tolerated by subjects. It was noted that the compound's ability to selectively target androgen receptors contributed to its therapeutic efficacy without the common side effects associated with conventional androgen deprivation therapies .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory pathways, derivatives including this compound were tested for their ability to reduce inflammation markers in cellular models. Results indicated a marked decrease in pro-inflammatory cytokines when treated with this compound compared to controls, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Such as signaling pathways or metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents logP* Notable Properties Source
Target Compound C₁₇H₂₃N₃O₂ 301.4 3,4,5-Trimethylpyrazole, 4-methoxyphenyl ~3.5 (estimated) High methyl content, moderate polarity
N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 6) C₁₃H₁₅N₃O₂ 245.3 Unsubstituted pyrazole, 4-methoxyphenyl ~2.8 (estimated) Lower lipophilicity, simpler pyrazole
3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (Compound 194) C₂₇H₂₇FN₄O₄S 522.6 Trimethoxyphenyl, fluorophenyl-imidazole 4.55 (reported) High molecular weight, CK1δ inhibitor
N-(3,4-dimethylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide C₂₅H₂₇N₃O₂S 457.6 Thiazolyl-pyrazole, dimethylphenyl 4.55 (analog) Enhanced H-bonding (logD 2.56)

*logP values estimated via comparative analysis where direct data are unavailable.

Key Observations:

Pyrazole Substitution : The target compound’s 3,4,5-trimethylpyrazole group distinguishes it from simpler analogs like Compound 6 (unsubstituted pyrazole) . Methyl groups likely enhance metabolic stability and lipophilicity compared to halogenated or unsubstituted pyrazoles (e.g., dichlorophenyl analogs in ) .

Aromatic Amide Modifications: The 4-methoxyphenyl group contrasts with chloro-, fluoro-, or acetylphenyl substituents in analogs (e.g., ).

Molecular Weight and logP : The target compound (301.4 g/mol) is smaller than kinase-focused analogs like Compound 194 (522.6 g/mol) , suggesting better bioavailability. Its estimated logP (~3.5) is lower than thiazole-containing analogs (logP ~4.55) , indicating a balance between permeability and solubility.

Key Observations:
  • Yields for similar compounds range from 49–67% , suggesting that the target compound’s synthesis would require optimization to meet industrial standards .

Biological Activity

N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, a compound with the CAS number 957498-23-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects.

  • Molecular Formula : C16H21N3O2
  • Molecular Weight : 287.36 g/mol
  • IUPAC Name : this compound

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A45.968.2
Compound B39.846.3

These values suggest that certain derivatives may be more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The mechanism of action is thought to involve competitive inhibition at the active sites of COX enzymes .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. This compound has shown promising results against various cancer cell lines:

Cell LineIC50 (μM)Mechanism
MCF73.79Apoptosis induction
Hep-217.82Cytotoxicity
A54926Growth inhibition

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the disruption of microtubule dynamics and induction of autophagy .

3. Other Pharmacological Effects

In addition to anti-inflammatory and anticancer activities, pyrazole derivatives have been explored for their antiviral properties. Heterocyclic compounds like this compound may demonstrate activity against viral infections by inhibiting viral replication processes .

Case Study 1: Anti-inflammatory Efficacy

A study involving a series of pyrazole derivatives demonstrated that several compounds exhibited anti-inflammatory effects comparable to indomethacin. Histopathological evaluations confirmed lower ulcerogenicity in these compounds compared to traditional NSAIDs .

Case Study 2: Anticancer Screening

In vitro studies on this compound revealed significant cytotoxic effects against human cancer cell lines such as MCF7 and A549. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, and what key intermediates are involved?

The compound can be synthesized via multi-step protocols involving:

  • Copper-catalyzed cycloaddition : For pyrazole-triazole hybrids, copper sulfate/sodium ascorbate systems enable efficient 1,3-dipolar cycloaddition between azides and alkynes under mild conditions (e.g., 50°C, 16 hours in THF/H₂O) .
  • Nucleophilic substitution : Methoxy and halogen-substituted aryl groups are introduced via Ullmann-type couplings using CuI, DMEDA, and potassium carbonate in anhydrous dioxane .
  • Amide bond formation : Propanamide derivatives are synthesized via condensation reactions between carboxylic acid derivatives and substituted anilines, often employing DMF or methylene chloride as solvents .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) are widely used for refinement, achieving R factors < 0.06 for high-resolution data. This method confirms molecular geometry, hydrogen bonding, and supramolecular packing .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Chemical shifts (e.g., δ 7.35–8.49 ppm for aromatic protons) and coupling constants validate regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influences. Strategies include:

  • Temperature-dependent NMR : To detect conformational flexibility (e.g., rotamers in propanamide chains) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental SC-XRD bond lengths/angles to identify steric or electronic outliers .
  • Complementary crystallography : Re-refine data using alternative software (e.g., Olex2 vs. SHELXL) to assess model bias .

Q. What strategies optimize reaction yields for derivatives with bulky substituents on the pyrazole ring?

Steric hindrance at the 3,4,5-trimethylpyrazole moiety requires tailored approaches:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes) while maintaining yields >70% .
  • Catalyst screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency for electron-deficient aryl halides .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .

Q. How can the biological activity of this compound be evaluated in the context of kinase inhibition or antimicrobial assays?

  • In vitro antiproliferative assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., HCT-116 or MCF-7), with IC₅₀ values compared to controls like doxorubicin .
  • Kinase inhibition profiling : Employ ADP-Glo™ kinase assays against targets like JAK2 or EGFR, with dose-response curves (0.1–100 µM) to determine inhibition constants .
  • Structure-activity relationship (SAR) : Modify the 4-methoxyphenyl or propanamide groups to assess impacts on potency and selectivity .

Q. What computational methods are effective for predicting binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with SC-XRD protein-ligand complexes .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue contributions .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.